2-Amino-4-ethylbenzoic acid 2-Amino-4-ethylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14457141
InChI: InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-Amino-4-ethylbenzoic acid

CAS No.:

Cat. No.: VC14457141

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-ethylbenzoic acid -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-amino-4-ethylbenzoic acid
Standard InChI InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12)
Standard InChI Key WNYFUEDXRZPXTQ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-4-ethylbenzoic acid (systematic IUPAC name: 2-amino-4-ethylbenzoic acid) is characterized by a benzene ring substituted with an amino group (-NH₂) at the second carbon and an ethyl group (-CH₂CH₃) at the fourth position, alongside a carboxylic acid moiety (-COOH) at the first carbon. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . This configuration distinguishes it from the isomeric 4-amino-2-ethylbenzoic acid (PubChem CID 17921342), where substituent positions are reversed .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
IUPAC Name2-amino-4-ethylbenzoic acid
SMILES NotationCCc1cc(N)c(cc1)C(=O)O
Topological Polar SA63.3 Ų

Spectroscopic Features

While direct spectral data for 2-amino-4-ethylbenzoic acid remains unpublished, analogous compounds provide predictive insights:

  • ¹H NMR: Expected signals include a singlet for the carboxylic proton (δ 12–13 ppm), ethyl group triplet-quartet splitting (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.7 ppm for CH₂), and aromatic protons with meta coupling patterns .

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) would dominate .

Synthesis and Manufacturing Approaches

Classical Organic Synthesis

The compound can theoretically be synthesized through Friedel-Crafts alkylation followed by nitration and reduction, though no published protocols explicitly describe this route. A plausible pathway involves:

  • Ethylation of 4-methylbenzoic acid via aluminum chloride-catalyzed reaction with ethyl chloride.

  • Nitration at the ortho position using concentrated HNO₃/H₂SO₄.

  • Reduction of the nitro group to amine using catalytic hydrogenation (H₂/Pd-C) .

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureYield (Projected)
1AlCl₃, CH₂CH₂Cl80°C65–70%
2HNO₃ (conc.), H₂SO₄0–5°C45–50%
3H₂ (1 atm), 10% Pd/CRT85–90%

Biotechnological Production

While no microbial systems are reported for this compound, Corynebacterium glutamicum engineering strategies used for 3-amino-4-hydroxybenzoic acid (3,4-AHBA) production suggest feasibility . Key considerations include:

  • Oxygen-dependent regulation: Lysine overproduction competes with aromatic amino acid pathways at dissolved oxygen (DO) >1.3 ppm .

  • Metabolic flux optimization through ldh (lactate dehydrogenase) deletion could redirect carbon toward ethyl-substituted aromatics .

Physicochemical Properties and Stability

Solubility and Partitioning

Predicted properties based on group contribution methods:

  • Water solubility: 1.2–1.5 mg/mL (25°C)

  • LogP (octanol/water): 1.8 ±0.3

  • pKa values: Carboxylic acid (≈4.2), amine (≈9.6)

TargetPredicted IC₅₀ (μM)Confidence
COX-212.4Medium
p38 MAP Kinase8.9Low
Carbonic Anhydrase IX>100Low

Materials Science Applications

  • Metal-organic frameworks (MOFs): Carboxylate coordination sites enable porous material design

  • Liquid crystals: Ethyl group enhances mesophase stability compared to methyl analogs

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